N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine
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Overview
Description
N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two fluoroethyl groups attached to the nitrogen atoms and two methoxy groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine typically involves the reaction of 2,4-dimethoxypyrimidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine
- N,N-Bis(2-bromoethyl)-2,4-dimethoxypyrimidin-5-amine
- N,N-Bis(2-iodoethyl)-2,4-dimethoxypyrimidin-5-amine
Uniqueness
N,N-Bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine is unique due to the presence of fluoroethyl groups, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
CAS No. |
62756-89-2 |
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Molecular Formula |
C10H15F2N3O2 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)-2,4-dimethoxypyrimidin-5-amine |
InChI |
InChI=1S/C10H15F2N3O2/c1-16-9-8(7-13-10(14-9)17-2)15(5-3-11)6-4-12/h7H,3-6H2,1-2H3 |
InChI Key |
KLYRDLRCPPXUME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1N(CCF)CCF)OC |
Origin of Product |
United States |
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